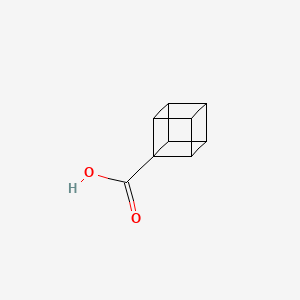

立方烷-1-羧酸

描述

Cubane-1-carboxylic acid is a compound with the CAS Number: 53578-15-7 . It has a molecular weight of 148.16 . The compound is typically a white to off-white powder or crystals .

Synthesis Analysis

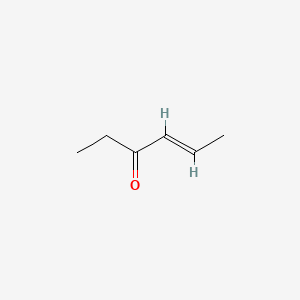

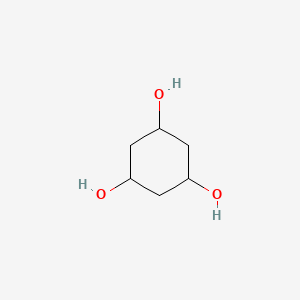

A practical synthesis of 1,3-disubstituted cubane derivatives has been reported . This approach exploits a readily available enone intermediate previously used for the synthesis of 1,4-disubstituted cubanes, by introducing a novel Wharton transposition to access useful quantities of 1,3-disubstituted cubanes for diverse applications .

Molecular Structure Analysis

Cubane, which is a cubic alkane represented by C8H8, has particularly attracted attention over the years . The eight sp3-hybridized carbon atoms form C–C bonds with a small bond angle (ca. 90), constructing a rigid cubic structure with high strain energy .

Chemical Reactions Analysis

The first electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) was demonstrated . The mild conditions are compatible with the presence of other oxidizable functional groups, and the use of flow electrochemical conditions allows straightforward upscaling .

Physical And Chemical Properties Analysis

Cubane-1-carboxylic acid is a white to off-white powder or crystals . It is typically stored in a dry room at normal temperature .

科学研究应用

- Field : Organic Chemistry

- Application : This research focuses on the synthesis of 1,3-disubstituted cubanes . These derivatives are particularly interesting within medicinal chemistry, where it has been suggested that cubanes may act as bioisosteres for the benzene ring .

- Method : The approach exploits a readily available enone intermediate previously used for the synthesis of 1,4-disubstituted cubanes, by introducing a novel Wharton transposition to access useful quantities of 1,3-disubstituted cubanes .

- Results : A robust multigram-scale synthesis of 1,3-disubstituted cubanes was reported .

- Field : Organic Chemistry

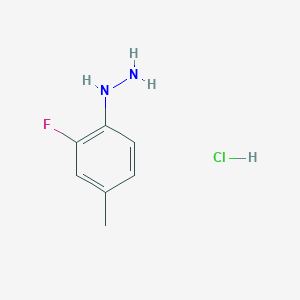

- Application : This research reports the synthesis of mono-, di-, tri-, and tetra-arylated cubanes . Arylcubanes are cubane derivatives that have recently attracted attention as bioisosteres of pharmacologically important biaryls .

- Method : Directed ortho-metalation with lithium base/alkyl zinc and subsequent palladium-catalyzed arylation enabled C–H metalation and arylation of cubane .

- Results : This reaction allows the late-stage and regioselective installation of a wide range of aryl groups, realizing the first programmable synthesis of diverse multiply arylated cubanes .

- Field : Organic Chemistry

- Application : 1,4-Cubanedicarboxylic acid can undergo esterification with alkylsulfuric acids . The acid and its ester derivatives are also capable of undergoing fluorination with elemental fluorine .

- Method : The specific method of application or experimental procedure is not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

- Field : Medicinal Chemistry

- Application : Some cubanes have been found to have some activity in anti-AIDS and anti-cancer applications .

- Method : The specific method of application or experimental procedure is not mentioned in the source .

- Results : The activity/toxicity balance is not yet satisfactory .

Synthesis of 1,3-disubstituted cubane derivatives

Programmable synthesis of multiply arylated cubanes

Fluorination of 1,4-Cubanedicarboxylic acid

Anti-AIDS and anti-cancer applications

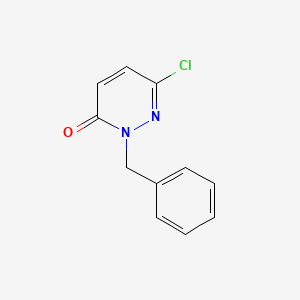

- Field : Electrochemistry

- Application : This research focuses on the direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .

- Method : The approach uses flow electrolysis cells .

- Results : The mild conditions are compatible with the presence of other oxidisable functional groups, and the use of flow electrochemical conditions allows straightforward upscaling .

- Field : Materials Science

- Application : Cubane’s potential as a source of high-energy explosives was first recognised in the early 1980s . The “effectiveness” of an explosive is dependent on many things, including the energetics of the decomposition reaction and the number of moles and molecular weight of the gaseous products .

- Method : The introduction of a few nitro groups, as we have already seen, is straightforward in certain cases .

- Results : Gilbert’s colleagues, Sandus and Alster at ARDEC provided theoretical support and estimated that octanitrocubane might be 20 - 25% more effective than HMX .

Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes

Explosives Industry

- Field : Electrochemistry

- Application : This research focuses on the direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .

- Method : The approach uses flow electrolysis cells .

- Results : The mild conditions are compatible with the presence of other oxidisable functional groups, and the use of flow electrochemical conditions allows straightforward upscaling .

- Field : Materials Science

- Application : Cubane’s potential as a source of high-energy explosives was first recognised in the early 1980s . The “effectiveness” of an explosive is dependent on many things, including the energetics of the decomposition reaction and the number of moles and molecular weight of the gaseous products .

- Method : The introduction of a few nitro groups, as we have already seen, is straightforward in certain cases .

- Results : Gilbert’s colleagues, Sandus and Alster at ARDEC provided theoretical support and estimated that octanitrocubane might be 20 - 25% more effective than HMX .

Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes

Explosives Industry

安全和危害

未来方向

Cubanes have gained real traction in medicinal chemistry . Substituting a phenyl ring by a cubyl unit can lead to improved physical and biological properties . In addition, 1,4-disubstituted cubanes have applications as non-aromatic rigid spacers in organic materials and polymers . Therefore, the development of new synthetic approaches to bridge the gap in the availability of cubanes that bear different substitution patterns is a promising future direction .

属性

IUPAC Name |

cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBIDTXRBMYRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451172 | |

| Record name | carboxycubane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cubane-1-carboxylic Acid | |

CAS RN |

53578-15-7 | |

| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53578-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | carboxycubane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cubane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)

![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)